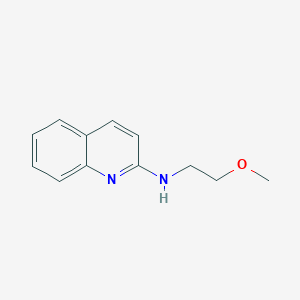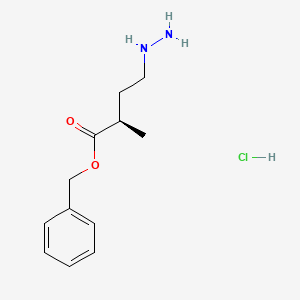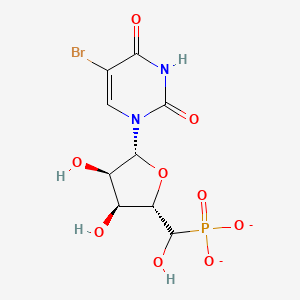
Ethynylzinc chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynylzinc chloride is an organozinc compound with the chemical formula C₂H₂ZnCl. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethynylzinc chloride can be synthesized through various methods. One common approach involves the reaction of ethynyl lithium with zinc chloride in THF. This method ensures the formation of this compound in situ . Another method involves the use of a Grignard precursor, where ethynyl magnesium bromide reacts with zinc chloride to form the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Ethynylzinc chloride is primarily involved in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst to form carbon-carbon bonds . This compound can also participate in substitution reactions, where the ethynyl group is transferred to another molecule.
Common Reagents and Conditions: Typical reagents used with this compound include organic halides, palladium or nickel catalysts, and solvents like THF. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Major Products Formed: The major products formed from reactions involving this compound are often complex organic molecules with extended carbon chains. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Wissenschaftliche Forschungsanwendungen
Ethynylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of conjugated dienes and other complex organic molecules.
Biology: Researchers use it to study the formation of carbon-carbon bonds in biological systems.
Medicine: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of ethynylzinc chloride in cross-coupling reactions involves several steps:
Oxidative Addition: The organic halide reacts with the palladium or nickel catalyst to form a metal-halide complex.
Transmetalation: The this compound transfers its ethynyl group to the metal complex.
Reductive Elimination: The final product is formed by the elimination of the metal catalyst, resulting in the formation of a new carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
Ethynylzinc chloride can be compared with other organozinc compounds, such as:
Phenylzinc chloride: Used in similar cross-coupling reactions but with different reactivity profiles.
Vinylzinc chloride: Another organozinc compound used in the synthesis of vinyl-containing molecules.
Allylzinc chloride: Known for its use in the formation of allylic compounds.
This compound is unique due to its ability to form strong carbon-carbon bonds and its versatility in various synthetic applications.
Eigenschaften
CAS-Nummer |
37008-61-0 |
|---|---|
Molekularformel |
C2HClZn |
Molekulargewicht |
125.9 g/mol |
IUPAC-Name |
chlorozinc(1+);ethyne |
InChI |
InChI=1S/C2H.ClH.Zn/c1-2;;/h1H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
KZOLJVUSQOHNHZ-UHFFFAOYSA-M |
Kanonische SMILES |
C#[C-].Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)




![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)


![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14115728.png)

![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)


